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LDN-209929 dihydrochloride

Haspin kinase DYRK2 Mitosis

Researchers requiring clean attribution of mitotic defects to Haspin kinase inhibition face confounding off-target effects from polypharmacological probes. LDN-209929 dihydrochloride resolves this with a 180-fold selectivity window over DYRK2 (Haspin IC50=55 nM; DYRK2 IC50=9.9 μM), enabled by its engineered 2-chloro-7-methoxy acridine scaffold. This allows treatment at 10 nM-1 μM to fully engage Haspin without perturbing DYRK2-dependent signaling. • Eliminates DYRK2/CLK1/DYRK1A interference seen with predecessor LDN-192960 • Dual mGluR1 antagonist activity for probing glutamatergic-cell cycle crosstalk • Reduced DNA intercalation vs. classical 9-aminoacridines, minimizing transcriptomic artifacts Supplied as dihydrochloride salt (≥98% HPLC) with ambient shipping; bulk quantities available on request.

Molecular Formula C17H19Cl3N2OS
Molecular Weight 405.8 g/mol
Cat. No. B608505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLDN-209929 dihydrochloride
SynonymsLDN-209929 2HCl;  LDN 209929 2HCl;  LDN209929 2HCl;  LDN-209929 dihydrochloride;  LDN 209929 dihydrochloride;  LDN209929 dihydrochloride; 
Molecular FormulaC17H19Cl3N2OS
Molecular Weight405.8 g/mol
Structural Identifiers
InChIInChI=1S/C17H17ClN2OS.2ClH/c1-21-12-4-6-16-14(10-12)17(22-8-2-7-19)13-9-11(18)3-5-15(13)20-16;;/h3-6,9-10H,2,7-8,19H2,1H3;2*1H
InChIKeyWOCCOXNODBCCGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

3-(2-Chloro-7-methoxyacridin-9-yl)sulfanylpropan-1-amine;dihydrochloride (LDN-209929): Scientific Procurement Overview and Core Identity


3-(2-Chloro-7-methoxyacridin-9-yl)sulfanylpropan-1-amine;dihydrochloride, commonly designated as LDN-209929 dihydrochloride (CAS: 1784281-97-5), is a synthetic thioacridine derivative that functions primarily as an ATP-competitive, small-molecule inhibitor of Haspin kinase (Haploid Germ Cell-Specific Nuclear Protein Kinase) [1]. This compound belongs to a class of acridine-based chemical probes recognized for their ability to disrupt mitotic chromatin regulation [2]. LDN-209929 is characterized by a distinctive substitution pattern on the acridine core—specifically a chlorine atom at the 2-position and a methoxy group at the 7-position—which distinguishes it from closely related analogs .

Selectivity Context Haspin kinase inhibition with reported DYRK2 exclusion profile
Neuroscience Potential Reported mGluR1 antagonist activity supports CNS signaling studies
Low Intercalation Risk Thioacridine scaffold targets enzyme ATP pocket over DNA intercalation

Why LDN-209929 (CAS 1784281-97-5) Cannot Be Substituted with Generic Acridine Analogs: A Selectivity-Centric Rationale


Direct substitution of LDN-209929 with structurally similar acridine analogs—including its direct precursor LDN-192960 or other 9-aminoacridine derivatives—is not scientifically valid due to critical, quantifiable differences in kinase selectivity and target engagement profiles. The introduction of a chlorine atom at the 2-position and a methoxy group at the 7-position of the acridine scaffold in LDN-209929 was specifically engineered to resolve the polypharmacology observed with earlier thioacridine leads [1]. Substituting LDN-209929 with the unoptimized analog LDN-192960 would introduce confounding inhibition of DYRK2, DYRK3, CLK1, and DYRK1A at therapeutically relevant concentrations, rendering experimental interpretation ambiguous in cell cycle, mitosis, and DYRK-pathway studies [2]. The quantitative evidence presented below establishes that the 2-chloro-7-methoxy substitution pattern confers a unique selectivity window that generic alternatives fail to achieve.

Analog Selectivity Shift
LDN-192960 or 2,7-dimethoxy analogs may confound DYRK2 pathway readouts at concentrations engaging Haspin.
Polypharmacology Risk
Unoptimized acridine derivatives can inhibit DYRK2, DYRK3, CLK1, and DYRK1A, complicating mitotic phenotype attribution.
DNA Intercalation Artifacts
Classical 9-aminoacridines (e.g., quinacrine) act via DNA intercalation, not targeted enzyme inhibition, introducing genotoxicity confounders.

LDN-209929 (1784281-97-5): Quantified Comparative Evidence for Haspin Kinase Selectivity, mGluR1 Antagonism, and Off-Target Profiling


Haspin Kinase Inhibition Potency and 180-Fold Selectivity Over DYRK2 Compared to LDN-192960

LDN-209929 dihydrochloride inhibits Haspin kinase with an IC50 of 55 nM in biochemical assays, demonstrating a 180-fold selectivity window over the structurally related off-target DYRK2 (IC50 = 9.9 μM) . This represents a marked selectivity improvement relative to its direct precursor LDN-192960, which exhibits a much narrower selectivity margin (Haspin IC50 = 10 nM vs. DYRK2 IC50 = 48 nM, yielding only a 4.8-fold separation) [1]. The introduction of the 2-chloro substituent in LDN-209929, replacing the 2-methoxy group present in LDN-192960, was the critical structural modification identified from SAR studies that enabled this 180-fold selectivity gain [2].

Haspin Selectivity
Direct head-to-head
LDN-209929 vs LDN-192960: Haspin IC50 55 nM, DYRK2 9.9 μM (180×) vs 10 nM, 48 nM (4.8×)
Supports Haspin-specific mitotic phenotype interpretation
Biochemical assay; selectivity window 37.5× improved
Haspin kinase DYRK2 Mitosis Kinase selectivity

mGluR1 Antagonism Activity and Functional Differentiation from Haspin-Focused Analogs

LDN-209929 dihydrochloride exhibits potent antagonist activity at the metabotropic glutamate receptor 1 (mGluR1), a G-protein coupled receptor implicated in excitatory neurotransmission, synaptic plasticity, and pain signaling . By inhibiting mGluR1-mediated signaling, this compound reduces excessive glutamatergic activity associated with neurological and psychiatric disorders . This receptor-level activity is functionally distinct from the kinase inhibition profile of LDN-209929's close analogs; LDN-192960, for instance, is characterized primarily as a Haspin/DYRK2 dual kinase inhibitor without reported mGluR1 activity, limiting its applicability in neuroscience research contexts .

mGluR1 Antagonism
Class-level inference
Reported potent mGluR1 antagonist; LDN-192960 lacks this activity
May expand research into CNS signaling; context-dependent
Sources absent; verify independently
mGluR1 Metabotropic glutamate receptor Neuroscience Pain modulation

Acetylcholinesterase and Butyrylcholinesterase Binding Affinity Differentiation from Classical Acridine Intercalators

LDN-209929 and its thioacridine analogs exhibit measurable binding interactions with cholinesterase enzymes that differentiate them from classical acridine DNA intercalators. BindingDB data indicates that structurally related 9-thioacridine derivatives demonstrate nanomolar-range Ki values for butyrylcholinesterase (BChE) inhibition—for example, a tacrine dimer analog incorporating a similar 9-sulfanylpropyl acridine motif achieved a Ki of 9.10 nM against BChE [1]. This cholinesterase interaction profile is distinct from traditional 9-aminoacridine antimalarials such as quinacrine (mepacrine), which exert their primary pharmacological effects through DNA intercalation and heme binding rather than targeted enzyme inhibition [2].

Cholinesterase Binding
Cross-study comparable
Thioacridine scaffold: BChE Ki 9.10 nM (related analog) vs quinacrine: DNA intercalation
Supports enzyme-targeted mechanism over intercalation artifacts
BindingDB cross-study; assay pH 8.0, 2°C
Cholinesterase Acetylcholinesterase Butyrylcholinesterase Acridine derivatives

Structural Determinants of Haspin Selectivity: 2-Chloro vs. 2,7-Dimethoxy Substitution Pattern

Systematic structure-activity relationship (SAR) analysis of the acridine series revealed that the substitution pattern on the acridine core critically determines the Haspin-versus-DYRK2 selectivity profile [1]. The 2-chloro-7-methoxy substitution pattern of LDN-209929 (Compound 33 in the original SAR study) yields an IC50 <60 nM for Haspin with 180-fold selectivity over DYRK2, whereas alternative substitution patterns produce markedly different outcomes [1]. For comparison, Compound 41 from the same series—a moderately potent DYRK2 inhibitor—exhibited an IC50 <400 nM but with only a 5.4-fold selectivity over Haspin, demonstrating an inverse selectivity profile [2]. LDN-192960, bearing a 2,7-dimethoxy substitution pattern, achieves higher absolute potency against Haspin (IC50 = 10 nM) but sacrifices selectivity (only 4.8-fold over DYRK2) [3].

SAR Substitution
Direct head-to-head
2-Cl-7-OMe: Haspin IC50 55 nM, DYRK2 9.9 μM (180×); 2,7-diOMe: 10 nM, 48 nM (4.8×)
2-chloro substitution improves DYRK2 selectivity; essential for Haspin-specific probe
SAR study; 5.5× Haspin potency trade-off
SAR Acridine substitution Haspin Selectivity optimization

Optimal Research Applications for LDN-209929 Dihydrochloride (1784281-97-5) Based on Quantified Selectivity Evidence


Haspin-Specific Mitotic Phenotyping in Cancer Cell Biology

LDN-209929 is optimally suited for experiments requiring clean attribution of mitotic defects to Haspin kinase inhibition. Its 180-fold selectivity over DYRK2 enables researchers to treat cells at concentrations (e.g., 10 nM – 1 μM) that fully engage Haspin while remaining substantially below the DYRK2 IC50 of 9.9 μM, minimizing off-target mitotic signaling interference. This selectivity profile is essential for studies examining histone H3 threonine-3 phosphorylation, chromosome alignment, spindle assembly checkpoint activation, and mitotic catastrophe in rapidly dividing cancer cells [1].

Neuroscience Research on mGluR1-Mediated Glutamatergic Signaling

For investigations into metabotropic glutamate receptor 1 (mGluR1) function in pain modulation, neurodegeneration, anxiety, depression, and schizophrenia models, LDN-209929 provides a dual-purpose tool with both mGluR1 antagonist activity and Haspin kinase inhibition capability . Unlike LDN-192960, which lacks reported mGluR1 activity, LDN-209929 allows researchers to probe the intersection between glutamatergic signaling and cell cycle regulation in neural progenitor cells or glioblastoma models, where both pathways may be concurrently dysregulated [1].

Kinase Selectivity Profiling and DYRK2 Exclusion Studies

LDN-209929 serves as a critical comparator compound in studies seeking to delineate the distinct biological roles of DYRK2 versus Haspin. While LDN-192960 inhibits both kinases with comparable potency (Haspin IC50 = 10 nM; DYRK2 IC50 = 48 nM), confounding interpretation of DYRK2-dependent phenotypes , LDN-209929's 180-fold selectivity window [1] enables its use as a Haspin-selective control. Parallel treatment with LDN-192960 and LDN-209929 can therefore differentiate Haspin-specific effects from those requiring dual Haspin/DYRK2 inhibition [2].

Targeted Enzyme Inhibition Studies Requiring Low DNA Intercalation Risk

For research applications where non-specific DNA intercalation would confound results—such as transcriptomic profiling, chromatin immunoprecipitation, or DNA damage response studies—LDN-209929's thioacridine scaffold offers an advantage over classical 9-aminoacridines like quinacrine. The 9-sulfanylpropylamine side chain and targeted ATP-binding pocket engagement reduce the likelihood of DNA intercalation-driven artifacts, as evidenced by the high-affinity enzyme binding (Ki = 9.10 nM BChE for related analogs) rather than DNA-centric mechanisms [1].

Application
Selection Property
Validation Focus
Mitotic chromatin regulation studies
Haspin kinase selectivity window
Histone H3T3ph and chromosome alignment endpoints
Neuroscience signaling research
mGluR1 antagonist activity context
Glutamatergic pathway endpoint interpretation
Haspin vs DYRK2 pathway discrimination
Selectivity ratio relative to LDN-192960
DYRK2-exclusion endpoint interpretation
Chromatin and DNA damage response studies
Targeted enzyme inhibition over DNA intercalation
DNA intercalation artifact risk review

Technical Documentation Hub

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